4,9-dihydro-1H-carbazol-3(2H)-one
Overview
Description
“4,9-dihydro-1H-carbazol-3(2H)-one” is a chemical compound with the molecular formula C12H11NO . It has an average mass of 185.222 Da and a mono-isotopic mass of 185.084061 Da .
Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 388.8±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 63.8±3.0 kJ/mol, and it has a flash point of 196.0±35.3 °C . The compound has a molar refractivity of 55.4±0.3 cm3, and its polar surface area is 33 Å2 .Scientific Research Applications
Synthesis and Characterization
Regioselective Synthesis : A study by Álvarez et al. (2013) discusses the efficient synthesis of 4,9-dihydro-1H-carbazoles from 3-allenylmethylindoles, highlighting the influence of substituents and solvents on cyclization regioselectivity (Álvarez et al., 2013).
Carbodiimide Mediated Synthesis : Research by Gautam and Chaudhary (2014) elaborates on the synthesis of novel 4‐Thiazolidinones and 2,4‐Disubstituted Thiazoles bearing N‐Methyl Tetrahydrocarbazole Moiety (Gautam & Chaudhary, 2014).
C–H Activation/Intramolecular Cyclization : A 2017 study by Zuo et al. describes a Rh(III)-catalyzed C–H activation/cyclization reaction to obtain N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones, emphasizing its efficiency and broad functional-group tolerance (Zuo et al., 2017).
Photophysical and Bioactive Properties
Antioxidant Activity and Molecular Docking : Serdaroğlu et al. (2021) synthesized various carbazole derivatives and evaluated their antioxidant activities and binding affinities through molecular docking studies (Serdaroğlu et al., 2021).
Solution Phase Photophysics : Ghosh et al. (2013) investigated two new carbazole derivatives, analyzing their fluorescence behavior in different solvents and highlighting the influence of solvent polarity on their photophysics (Ghosh et al., 2013).
Bacterial Biotransformation : Waldau et al. (2009) explored the bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole, identifying primary oxidation products and other transformation compounds (Waldau et al., 2009).
Semiconductor Device Characteristics
- Semiconductor Device Characteristics : A study by Gorgun and Caglar (2018) synthesized novel carbazole derivatives and investigated their application in semiconductor devices, focusing on their electrical and thermal properties (Gorgun & Caglar, 2018).
Other Applications
Synthesis of β-Receptor Blocker and Antihypertensive Drug : Gharib et al. (2015) demonstrated the use of carbazole in the synthesis of Carvedilol, a β-receptor blocker and antihypertensive drug, emphasizing the efficiency of the nano-catalyst used in the process (Gharib et al., 2015).
Anticancer Activity : Chaudhary and Chaudhary (2016) synthesized carbazole derivatives and evaluated their anticancer activity, finding significant activity in certain derivatives (Chaudhary & Chaudhary, 2016).
Medicinal Chemistry and Natural Products : A review by Tsutsumi et al. (2016) covers the medicinal activities of carbazole-containing molecules, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties, and summarizes their structure-activity relationships (Tsutsumi et al., 2016).
Properties
IUPAC Name |
1,2,4,9-tetrahydrocarbazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-4,13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTUMRIEUVCVNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446381 | |
Record name | 1,2,4,9-Tetrahydro-3H-carbazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51145-61-0 | |
Record name | 1,2,4,9-Tetrahydro-3H-carbazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51145-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,9-Tetrahydro-3H-carbazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,9-Tetrahydrocarbazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,9-dihydro-1H-carbazol-3(2H)-one significant in the synthesis of (R)-Ramatroban?
A1: this compound serves as a key starting material for obtaining the enantiopure (S)-2,3,4,9-tetrahydro-1H-carbazol-3-ol, a crucial chiral building block in the synthesis of (R)-Ramatroban. [] The study highlights the successful bioreduction of this compound using alcohol dehydrogenase (ADH-A), resulting in the desired (S)-enantiomer. This enzymatic approach offers an alternative to the lipase-catalyzed resolution method, providing another pathway to access the essential chiral intermediate. []
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